molecular formula C19H24N2O3S B10958520 Ethyl 2-{butyl[(3-methylphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{butyl[(3-methylphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10958520
M. Wt: 360.5 g/mol
InChI Key: FHDAKXDMIHQZME-UHFFFAOYSA-N
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Description

ETHYL 2-[BUTYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound is characterized by its unique structure, which includes a thiazole ring, a butyl group, and a methylbenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[BUTYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the butyl and methylbenzoyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[BUTYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[BUTYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ETHYL 2-[BUTYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, which are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[BUTYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: shares similarities with other thiazole derivatives, such as:

Uniqueness

What sets ETHYL 2-[BUTYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

ethyl 2-[butyl-(3-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H24N2O3S/c1-5-7-11-21(17(22)15-10-8-9-13(3)12-15)19-20-14(4)16(25-19)18(23)24-6-2/h8-10,12H,5-7,11H2,1-4H3

InChI Key

FHDAKXDMIHQZME-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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